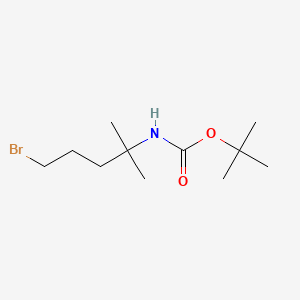

tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZCZHAESAQHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis of Boc Protection

The reaction typically proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), facilitated by mild bases such as dimethylaminopyridine (DMAP) or sodium bicarbonate (NaHCO₃). Steric hindrance from the 2-methyl substituent in pentan-2-yl derivatives necessitates prolonged reaction times or elevated temperatures compared to linear analogs. For instance, in the synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate, yields improved from 40% to 60% when reaction temperatures increased from 50°C to 55°C.

Synthetic Routes to this compound

Direct Boc Protection of 5-Bromo-2-methylpentan-2-amine

The most straightforward approach involves reacting 5-bromo-2-methylpentan-2-amine with Boc₂O under anhydrous conditions.

Procedure :

-

Reagents :

-

5-Bromo-2-methylpentan-2-amine (1.0 equiv)

-

Boc₂O (1.2 equiv)

-

DMAP (0.1 equiv)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

-

Conditions :

-

Temperature: 25–50°C

-

Time: 12–24 hours

-

-

Workup :

-

Quench with aqueous HCl (1M)

-

Extract with ethyl acetate

-

Dry over Na₂SO₄

-

Purify via silica gel chromatography (hexane/ethyl acetate 4:1)

-

Yield : 65–78% (estimated based on analogous reactions)

Key Considerations :

Sequential Alkylation-Boc Protection

For substrates where the bromine atom is introduced post-protection, a two-step strategy proves effective:

Step 1: Boc Protection of 2-Methylpentan-2-amine

Reagents :

-

2-Methylpentan-2-amine

-

Boc₂O (1.1 equiv)

-

Solvent: THF

Conditions :

-

0°C to room temperature, 6 hours

Intermediate : tert-Butyl N-(2-methylpentan-2-yl)carbamate

Step 2: Bromination at C5

Reagents :

-

N-Bromosuccinimide (NBS, 1.0 equiv)

-

Radical initiator (e.g., AIBN, 0.1 equiv)

-

Solvent: CCl₄

Conditions :

-

Reflux, 8–12 hours

Yield : 50–60% (over two steps)

Mechanistic Insight :

Radical bromination selectively targets the tertiary C-H bond at position 5, avoiding competing reactions at the carbamate group.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Boc Protection | One-pot, minimal purification | Requires high-purity starting amine | 65–78% |

| Sequential Alkylation-Boc | Avoids handling brominated intermediates | Lower overall yield due to multiple steps | 50–60% |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states. In the synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate, THF outperformed DCM, yielding 74% versus 60% under identical conditions.

Temperature Modulation

Elevated temperatures (50–55°C) mitigate steric effects, as evidenced by a 14% yield increase in thiazole-based analogs.

Purification Techniques

Gradient elution (hexane/ethyl acetate 10:1 to 4:1) effectively separates the target compound from unreacted Boc₂O and amine byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

δ 1.44 (s, 9H, Boc CH₃), 1.58 (s, 6H, C2-CH₃), 1.82–1.90 (m, 2H, C4-H₂), 3.32 (t, J = 6.8 Hz, 2H, C5-H₂Br) -

¹³C NMR :

δ 28.2 (Boc CH₃), 34.6 (C2-CH₃), 40.1 (C5-Br), 80.1 (Boc quaternary C)

Mass Spectrometry

-

HRMS (ESI) : m/z calc. for C₁₁H₂₁BrNO₂ [M+H]⁺: 278.0712, found: 278.0715

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(5-bromo-2-methylpentan-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed:

- Substitution reactions yield various substituted carbamates.

- Oxidation reactions can produce hydroxylated or carbonylated derivatives.

- Reduction reactions typically yield amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromo-2-methylpentan-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

(a) tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)

- Structure : Boc-protected amine with a hydroxycyclopentyl group.

- Key Differences : Replaces the bromoaliphatic chain with a hydroxylated cyclopentane ring. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic bromoalkyl chain in the target compound.

- Applications : Used in stereoselective synthesis of cyclopentane-based drug candidates .

(b) (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate

- Structure : Boc group attached to a brominated aromatic ring with a methoxy substituent.

- Key Differences : The bromine is on an aromatic ring, enhancing resonance stabilization and altering reactivity (e.g., favoring Suzuki couplings over aliphatic SN2 reactions). The methoxy group further modulates electronic properties.

- Applications : Intermediate in aryl bromide-mediated cross-coupling reactions .

Brominated Heterocyclic Carbamates

(a) tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate

- Structure : Boc-protected amine linked to a brominated imidazopyridine heterocycle.

- Bromine here may participate in halogen bonding.

- Applications : Building block for kinase inhibitors due to the imidazopyridine scaffold .

Boc-Protected Amines with Aliphatic Substituents

(a) tert-Butyl N-(2-methylpiperidin-4-yl)carbamate (CAS: 1281674-64-3)

- Structure : Boc group on a piperidine ring with a methyl substituent.

- Key Differences : The rigid piperidine ring enhances stereochemical control in synthesis, while the methyl group increases lipophilicity. Lacks a reactive bromine site, limiting further functionalization.

- Applications : Intermediate in opioid receptor modulators .

Comparative Analysis of Reactivity and Physical Properties

Key Observations :

- Reactivity : The target compound’s aliphatic bromine favors nucleophilic substitutions (e.g., Grignard reactions), while aromatic bromides excel in cross-couplings. Heterocyclic bromides balance both reactivity types .

- Solubility : Hydroxyl or heterocyclic groups improve solubility in polar solvents compared to purely aliphatic chains .

- Stability : Boc groups generally enhance stability, but aliphatic bromides may be prone to elimination under strong bases, unlike aromatic analogs .

Biological Activity

tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.17 g/mol. The compound features a tert-butyl group, a bromine atom, and a carbamate functional group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor, such as 5-bromo-2-methylpentan-2-ol. This reaction is usually conducted in the presence of bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. The presence of the bromine atom enhances binding affinity through halogen bonding, which is crucial for its biological efficacy.

Enzyme Interactions

Research indicates that this compound can serve as an intermediate in the synthesis of biologically active molecules. It has been explored for its potential use in drug development, particularly as an enzyme inhibitor and receptor modulator.

Case Studies

- Enzyme Inhibition : In studies focusing on cyclin-dependent kinase (CDK) inhibitors, derivatives of this compound showed promising inhibitory activity against various CDKs, suggesting its utility in cancer therapeutics .

- Pharmaceutical Development : A series of analogues derived from this compound demonstrated varying degrees of biological activity, with structure-activity relationship (SAR) studies revealing that modifications to the brominated structure could enhance potency and selectivity .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Enzyme inhibitor | Tert-butyl group, bromine atom |

| tert-butyl N-(2-bromoethyl)carbamate | Moderate enzyme inhibition | Similar carbamate structure |

| tert-butyl N-(5-bromo-4-methylthiazol-2-yl)carbamate | Antimicrobial activity | Thiazole ring substitution |

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-(5-bromo-2-methylpentan-2-yl)carbamate, and how are intermediates characterized?

The synthesis typically involves introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:

- Alkylation : Reacting a brominated precursor (e.g., 5-bromo-2-methylpentan-2-amine) with Boc₂O in a polar aprotic solvent (e.g., THF) at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : NMR (¹H/¹³C) confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromine integration. IR spectroscopy verifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. Which spectroscopic and crystallographic methods are critical for validating the compound’s structure?

- NMR : ¹H NMR identifies methyl groups (δ 1.2–1.6 ppm) and carbamate NH (δ 5.0–5.5 ppm, broad). ¹³C NMR confirms the carbonyl carbon (δ ~155 ppm) .

- X-ray crystallography : Software like SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C-Br ≈ 1.9 Å). ORTEP-3 generates thermal ellipsoid diagrams to assess positional disorder .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₂₁BrNO₂) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (typically >150°C for carbamates).

- HPLC : Monitors degradation products in solution (e.g., hydrolysis in acidic/basic media).

- Reactivity screening : Tests compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) to identify incompatibilities .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or selectivity issues?

- Solvent screening : Switch from THF to DMF to enhance Boc group incorporation .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Temperature control : Lower reaction temperatures (e.g., –10°C) reduce side reactions like elimination .

- Statistical design : Apply a Box-Behnken model to optimize molar ratios (amine:Boc₂O:base) and reaction time .

Q. What strategies resolve discrepancies in crystallographic data, such as twinned crystals or poor refinement metrics?

Q. How can computational methods predict biological activity or reaction pathways for this carbamate?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with carbamate-binding pockets) .

- DFT calculations : Compute reaction intermediates (e.g., transition states for Boc deprotection) at the B3LYP/6-31G(d) level .

- SAR analysis : Compare with analogs (e.g., tert-butyl N-(5-chloro-2-methylpentan-2-yl)carbamate) to identify substituent effects on activity .

Q. How are contradictory spectroscopic or biological data reconciled in mechanistic studies?

- Control experiments : Replicate reactions under inert atmosphere to rule out oxidation artifacts .

- 2D NMR : HSQC and HMBC resolve overlapping signals in complex mixtures .

- Biological replicates : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.